molecular formula C10H10ClNO2S B2605134 Methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate CAS No. 2092662-62-7

Methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate

Cat. No.: B2605134
CAS No.: 2092662-62-7
M. Wt: 243.71
InChI Key: OFHZLYFIDCQTQF-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate” is a chemical compound with the CAS Number: 2092662-62-7 . It has a molecular weight of 243.71 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of this compound is “this compound” and its InChI code is "1S/C10H10ClNO2S/c1-14-10(13)7-4-6-5-15-3-2-8(6)12-9(7)11/h4H,2-3,5H2,1H3" .


Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl 2-methyl-2,3-butadienoate undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, expanding the reaction scope of similar compounds (Zhu, Lan, & Kwon, 2003).
  • The preparation of thiopyranopyridine derivatives has been systematically studied, leading to the synthesis of various isomeric enol esters with potential in further chemical reactions (Clarke, Goulding, & Scrowston, 1984).

Medicinal Chemistry and Pharmacology

  • Certain derivatives of thiopyrano[2,3-b]pyridine show high antifungal and antibacterial activities, highlighting their potential in developing new antimicrobial agents (Dawood, 2005).
  • In the realm of medicinal chemistry, novel bicyclic thiohydantoin compounds fused to pyrrolidine, including methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate, have been synthesized, showing significant antimicrobial activity (Nural et al., 2018).

Photoreactions and Synthesis

  • UV-irradiation of methyl 2-pyridinecarboxylate in methanol leads to methylation and methoxylation, demonstrating the compound's reactivity under specific conditions (Sugiyama et al., 1981).

Biological Interactions

  • Compounds like 2-amino-3-methylpyridine and pyridine-2-carboxaldoxime, when complexed with silver, show considerable antimicrobial activity against various bacteria and yeasts, emphasizing their biological significance (Abu-Youssef et al., 2010).

Enantioselective Synthesis

  • Chiral bridged macrocyclic 1,4-dihydropyridines, starting from pyridine-3-5-dicarboxylic acid, have been synthesized for enantioselective reductions, revealing their utility in asymmetric synthesis (Talma et al., 1985).

Antioxidant and Anticorrosive Applications

  • Pyrimidine-5-carboxylate derivatives have been utilized in the synthesis of new pyrimidine compounds, which were evaluated as antioxidants and corrosion inhibitors for motor oils, indicating their potential in industrial applications (Hassan et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word “Warning” according to its MSDS . For more detailed safety information, please refer to its Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2S/c1-14-10(13)7-4-6-5-15-3-2-8(6)12-9(7)11/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHZLYFIDCQTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C2CCSCC2=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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